1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
143335-21-1 |
|---|---|
Molecular Formula |
C14H8IN3O4 |
Molecular Weight |
409.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-6-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8IN3O4/c15-8-1-3-9(4-2-8)17-12-7-10(18(21)22)5-6-11(12)13(16-17)14(19)20/h1-7H,(H,19,20) |
InChI Key |
NYSXCTHFRFDPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(4-iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid typically follows a convergent approach involving:
- Construction or procurement of the indazole-3-carboxylic acid core.
- Introduction of the 6-nitro substituent via selective nitration.
- N-1 substitution with a 4-iodophenyl group through coupling or alkylation.
- Purification and isolation of the final compound.
This sequence ensures regioselective functionalization and high purity of the target molecule.
Preparation of Indazole-3-carboxylic Acid Core
The indazole-3-carboxylic acid scaffold is a key intermediate. According to patent literature, it can be prepared by controlled hydrolysis and ring closure reactions starting from appropriate indazole precursors in aqueous or mixed aqueous-alcoholic media at mild temperatures (20–30 °C) over about 1 hour. The process involves:
- Step 1: Reaction in aqueous or aqueous-alcoholic medium (e.g., MeOH, EtOH) at 25–30 °C.
- Step 2: Treatment in inert organic solvents such as dichloromethane at ~40 °C.
- Step 3: Reflux in dichloromethane to complete ring closure.
- Step 4: Acidic aqueous workup with acetic acid and hydrochloric acid at ~90 °C for 1 hour to precipitate the indazole-3-carboxylic acid.
Isolation can be performed either by extraction into dichloromethane or by precipitation as a wet cake solid.
Introduction of the 6-Nitro Group
Selective nitration at the 6-position of the indazole ring is achieved by nitration of the 1-phenyl-1H-indazole-3-carboxylic acid precursor. This step requires careful control of reaction conditions to avoid over-nitration or side reactions. Literature reports nitration typically using nitrating agents under controlled temperature and solvent conditions to yield the 6-nitro derivative with good regioselectivity.
N-1 Substitution with 4-Iodophenyl Group
The N-1 substitution with a 4-iodophenyl moiety can be accomplished via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, or nucleophilic substitution methods. A representative procedure involves:
- Starting from 3-iodo-1H-indazole, prepared by iodination of 1H-indazole in DMF with iodine and KOH at room temperature for 1 hour.
- Coupling with 4-iodophenyl boronic acid or related arylboronic acids in the presence of Pd(PPh3)4 catalyst, NaHCO3 base, and a DMF-water solvent mixture at reflux (~80 °C) for 8–12 hours.
- Purification by extraction and silica gel chromatography to isolate the 3-aryl-1H-indazole derivatives.
This method provides high yields and regioselectivity for the N-1 arylation.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of mixed aqueous-alcoholic solvents in early steps improves solubility and reaction rates for indazole-3-carboxylic acid formation.
- Dichloromethane is preferred as an inert organic solvent for intermediate extraction and reaction steps due to its favorable partitioning and boiling point.
- The iodination step is efficiently performed at room temperature, avoiding harsh conditions that could degrade the indazole core.
- Pd(PPh3)4 catalysis in Suzuki coupling provides excellent regioselectivity and yields for arylation at the N-1 position.
- Nitration requires careful temperature control to avoid multiple substitutions or ring degradation; mild nitrating conditions favor selective 6-nitro substitution.
- Isolation of intermediates as wet cake solids or organic solutions allows flexibility in process scale-up and purification.
Chemical Reactions Analysis
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be replaced by other functional groups through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary research suggests that it may possess anticancer properties, possibly through mechanisms involving the induction of apoptosis in cancer cells and interference with cell proliferation pathways.
Chemical Synthesis
The compound serves as a crucial building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds through various chemical reactions, including substitution and coupling reactions.
- Reactivity : The nitro group can be reduced to form reactive intermediates, while the iodine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.
Materials Science
In materials science, this compound finds applications in:
- Development of New Materials : Its unique chemical properties allow it to be incorporated into the design of novel materials with specific functionalities.
- Polymer Chemistry : The compound can be used to modify polymer properties or create new polymeric materials with desired characteristics.
Biological Mechanisms
Understanding the mechanism of action is essential for its application:
- The nitro group can undergo reduction, leading to reactive intermediates that interact with biological molecules.
- The iodine and carboxylic acid groups enhance its reactivity and binding to molecular targets, which is critical for its biological activity.
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The research focused on its interaction with specific signaling pathways involved in cell survival and proliferation. Results indicated significant inhibition of tumor growth in vitro, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound against several pathogenic strains. The findings revealed that it effectively inhibited bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom and carboxylic acid group also play roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1-(4-Bromophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.
Biological Activity
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention due to its potential pharmacological properties. Indazoles are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indazole precursors. Various methods have been reported for the functionalization of indazoles, with nitrosation and subsequent reactions being common approaches. The introduction of the iodo and nitro groups significantly influences the compound's reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that compounds structurally related to this compound exhibited nanomolar IC50 values against Polo-like kinase 4 (PLK4), a target implicated in cancer proliferation .
| Compound | Target | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 (Pim-1), 1.1 (Pim-2), 0.4 (Pim-3) |
Anti-inflammatory Effects
Indazoles have also been studied for their anti-inflammatory properties. Compounds related to this compound have shown promising results in inhibiting pro-inflammatory cytokines and pathways. For example, a series of pyrazole derivatives demonstrated significant inhibition of TNF-α levels in vitro, indicating potential therapeutic applications in inflammatory diseases .
| Compound | Inhibition (%) | Standard |
|---|---|---|
| 117a | 93.80 | Diclofenac Sodium |
| 118b | 98.16 | Diclofenac Sodium |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Kinases : Many indazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
- Cytokine Modulation : These compounds can modulate inflammatory responses by inhibiting cytokine production or activity.
Case Studies
A case study involving a derivative similar to this compound was conducted on human colon cancer cells (HCT116). The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Another study focused on the anti-inflammatory effects of related compounds in animal models showed a marked reduction in edema and pain response, further supporting the therapeutic potential of this class of compounds .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves three key steps:
Indazole Core Formation : Cyclization of substituted phenylhydrazines with keto esters or aldehydes under acidic or thermal conditions. For nitro-substituted indazoles, nitration is often performed post-cyclization using mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
Iodophenyl Introduction : Suzuki-Miyaura coupling or Ullmann-type reactions can attach the 4-iodophenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used, with temperatures ranging from 80°C to 120°C in anhydrous DMF or THF .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous ethanol under reflux (70–90°C) .
Critical Conditions : Strict temperature control during nitration, inert atmosphere for coupling reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the indazole core (e.g., H-3 proton at δ 8.1–8.5 ppm), nitro group (deshielding adjacent protons), and carboxylic acid (broad peak at δ 12–13 ppm). Compare with computed spectra using DFT tools .
- X-ray Crystallography : Resolve the planar indazole ring and dihedral angles between the iodophenyl and nitro groups. Crystallize from DMSO/water mixtures, and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 410.135 (C₁₄H₈IN₃O₄⁺) and fragmentation patterns (e.g., loss of COOH group at m/z 366) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace iodine with bromine, alter nitro position) and assess changes in potency. Use parallel synthesis to generate a library of derivatives .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, PDEs) using fluorescence polarization or radiometric assays. For example, measure IC₅₀ values in cAMP-dependent protein kinase (PKA) inhibition assays, as seen in related indazole derivatives .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis studies on key residues (e.g., Lys72 in PKA) .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number. Replicate studies in orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts. Use LC-MS to quantify intact compound over time .
- Collaborative Validation : Share compound samples and protocols between labs to eliminate batch variability. Cross-reference with structurally validated analogs (e.g., 6-nitroindazole derivatives) .
Q. What integrated approaches are used to identify primary molecular targets in cellular models?
- Methodological Answer :
- Chemical Proteomics : Immobilize the compound on sepharose beads for affinity pull-down assays. Identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 Knockout Screens : Target putative receptors (e.g., mGluR5, HSF1) and measure changes in cellular response (e.g., calcium flux, apoptosis) .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization Data
Q. Table 2: Biological Assay Conditions for Target Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
